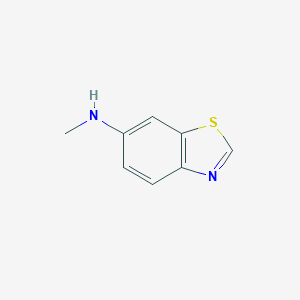

N-Methyl-1,3-benzothiazol-6-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, often involves reactions between 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by reactions with diamines. This methodology has been applied in creating compounds with potent antibacterial and entomological activities (Chaudhary et al., 2011).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, have been studied for their corrosion inhibition properties. The electronic properties of these compounds, such as HOMO and LUMO energies, have been correlated with their performance as corrosion inhibitors. The use of chemical shielding tensors as descriptors indicated that these compounds could effectively prevent corrosion, particularly on metal surfaces (Behzadi & Forghani, 2017).

Antimicrobial and Biological Activities

Several studies have focused on the synthesis of benzothiazole derivatives for biological applications, showcasing their potent antibacterial and antifungal activities. These activities are particularly significant against a range of pathogens, indicating the potential of these compounds in developing new antimicrobials (Chaudhary et al., 2011). Moreover, the anti-inflammatory and anti-bacterial properties of these compounds suggest a wide range of therapeutic applications (Hunasnalkar et al., 2010).

Synthetic Methodologies

Benzothiazole derivatives serve as key intermediates in the synthesis of complex molecules. For instance, direct amination of azoles via catalytic C-H, N-H coupling has been achieved using benzothiazole and related compounds, highlighting their utility in organic synthesis (Monguchi et al., 2009). Such methodologies are crucial for the development of new drugs and materials.

Safety And Hazards

Zukünftige Richtungen

Benzothiazoles, including “N-Methyl-1,3-benzothiazol-6-amine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Eigenschaften

IUPAC Name |

N-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVHZDMEIGOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442665 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1,3-benzothiazol-6-amine | |

CAS RN |

161557-60-4 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)